
1-Propanol, 3-chloro, butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl butyrate is an organic compound with the molecular formula C7H13ClO2. It is an ester formed from butyric acid and 3-chloropropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropyl butyrate can be synthesized through the esterification of butyric acid with 3-chloropropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloropropyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl butyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 3-chloropropyl butyrate can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, 3-chloropropyl butyrate can be hydrolyzed to produce butyric acid and 3-chloropropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include substituted esters, amines, or thiols.
Hydrolysis: The major products are butyric acid and 3-chloropropanol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3-Chloropropyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: 3-Chloropropyl butyrate is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloropropyl butyrate involves its reactivity as an ester and the presence of the chlorine atom. The ester functional group can undergo hydrolysis, releasing butyric acid and 3-chloropropanol. The chlorine atom can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyl acetate: Similar in structure but with an acetate ester group instead of butyrate.
3-Chloropropyl propionate: Similar but with a propionate ester group.
3-Chloropropyl chloroformate: Contains a chloroformate group, making it more reactive in certain chemical reactions.
Uniqueness
3-Chloropropyl butyrate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its combination of a butyrate ester and a chlorine atom makes it particularly useful in various synthetic applications, offering a balance of reactivity and stability.
Properties
CAS No. |
927-23-1 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
3-chloropropyl butanoate |
InChI |
InChI=1S/C7H13ClO2/c1-2-4-7(9)10-6-3-5-8/h2-6H2,1H3 |
InChI Key |
QUBZBHHDHWVMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


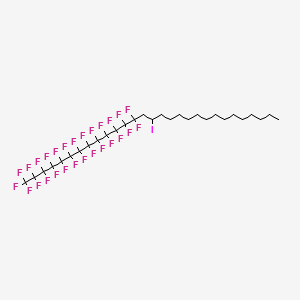
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)
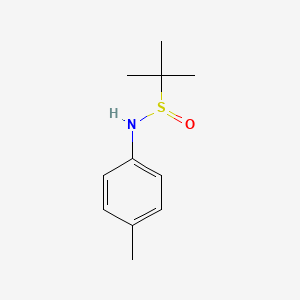
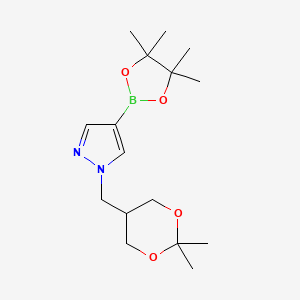
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
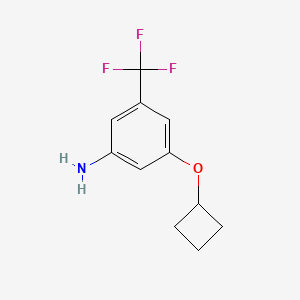
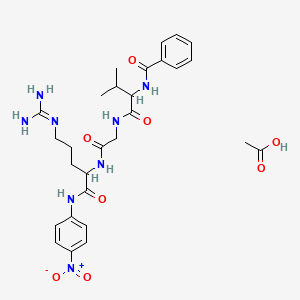

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)


